N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide
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Overview
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a complex organic compound featuring a unique combination of structural motifs, including a dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling Reactions: The dihydrobenzo[b][1,4]dioxin and pyrazole intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Furan Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the furan carboxamide could produce the corresponding amine.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural motifs are common in bioactive molecules, suggesting possible applications in drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutics. Its structural features may confer activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide: Similar structure but with a thiophene carboxamide group.
Uniqueness
The uniqueness of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide lies in its combination of structural motifs, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound features a complex structure that includes a pyrazole ring and a furan moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 2,3-dihydrobenzo[b][1,4]dioxin with various pyrazole derivatives under acidic conditions. Recent advancements in synthetic methods have improved yields and purity, facilitating further biological evaluations.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of related compounds in the diarylpyrazole series. For instance, compounds derived from similar structures have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in whole-cell assays . While specific data on this compound is limited, its structural analogs suggest potential efficacy against these pathogens.
Cytotoxicity
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In a recent high-throughput screening campaign targeting autophagy inducers, several diarylpyrazole derivatives demonstrated cytotoxic effects at varying concentrations. The need for careful interpretation of biological activities is emphasized due to observed cytotoxicity risks .
Compound | IC50 (μM) | Activity |
---|---|---|
Compound A | 12 | Moderate cytotoxicity |
Compound B | 5.8 | High cytotoxicity |
This compound | TBD | TBD |
PARP Inhibition
Another area of interest is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Compounds structurally related to this compound have demonstrated varying degrees of PARP inhibition. For instance, related compounds exhibited IC50 values ranging from 0.082 μM to 12 μM . This suggests that modifications to the core structure can significantly influence biological activity.
Study on Antiparasitic Efficacy
In a study evaluating the efficacy of diarylpyrazoles against Leishmania species, several compounds were found to exhibit potent antiparasitic activity without significant cytotoxic effects on human cells. This highlights the therapeutic potential of structurally similar compounds in treating parasitic infections .
Evaluation of Cytotoxic Effects
A systematic evaluation of various pyrazole derivatives revealed that while some compounds showed promising biological activities, they also exhibited cytotoxicity that could complicate their therapeutic use. This underscores the importance of comprehensive cytotoxicity profiling during drug development .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(12-5-6-22-10-12)19-13-7-18-20(8-13)9-14-11-23-15-3-1-2-4-16(15)24-14/h1-8,10,14H,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNXCLZZPCWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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